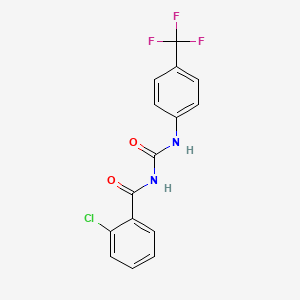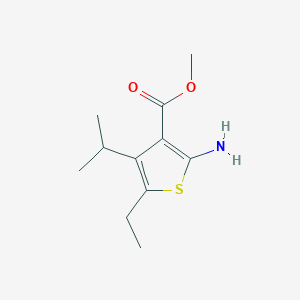![molecular formula C13H17BrO3 B8423570 2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8423570.png)
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran
Vue d'ensemble
Description
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran is an organic compound that features a brominated phenoxy group linked to a tetrahydropyran ring through an ethoxy bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran typically involves the reaction of 2-bromo-phenol with ethylene oxide to form 2-(2-bromo-phenoxy)ethanol. This intermediate is then reacted with tetrahydropyran under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenoxy-ethoxy-tetrahydropyran compound without the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of phenoxy-ethoxy-tetrahydropyran derivatives with various functional groups.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of de-brominated phenoxy-ethoxy-tetrahydropyran.
Applications De Recherche Scientifique
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mécanisme D'action
The mechanism of action of 2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets. The bromine atom and phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxy and tetrahydropyran moieties can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Bromo-ethoxy)-phenoxy)-ethanol: Similar structure but lacks the tetrahydropyran ring.
2-(2-(2-Bromo-phenoxy)-ethoxy)-ethanol: Similar structure but lacks the tetrahydropyran ring.
2-(2-(2-Bromo-phenoxy)-ethoxy)-propane: Similar structure but has a propane instead of a tetrahydropyran ring.
Uniqueness
2-[2-(2-Bromophenoxy)ethoxy]tetrahydro-2H-pyran is unique due to the presence of the tetrahydropyran ring, which can confer additional stability and specific chemical properties.
Propriétés
Formule moléculaire |
C13H17BrO3 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
2-[2-(2-bromophenoxy)ethoxy]oxane |
InChI |
InChI=1S/C13H17BrO3/c14-11-5-1-2-6-12(11)15-9-10-17-13-7-3-4-8-16-13/h1-2,5-6,13H,3-4,7-10H2 |
Clé InChI |
NDHKPERQHLHPHR-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)OCCOC2=CC=CC=C2Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
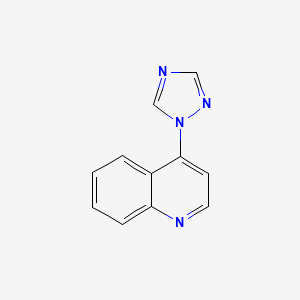
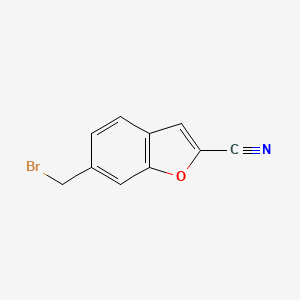
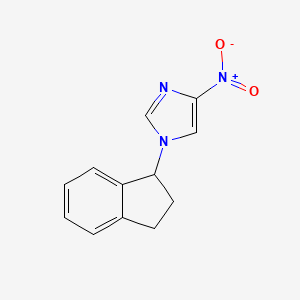
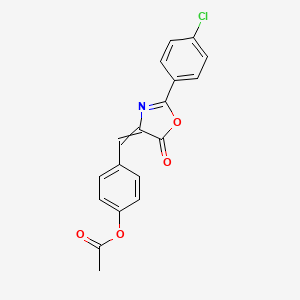
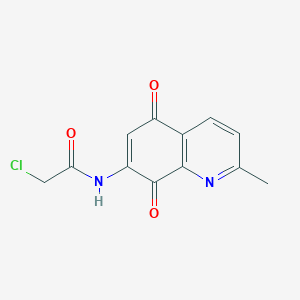
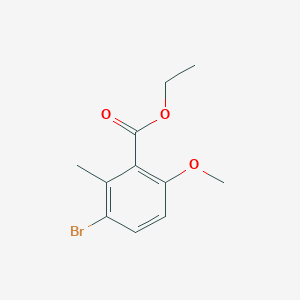
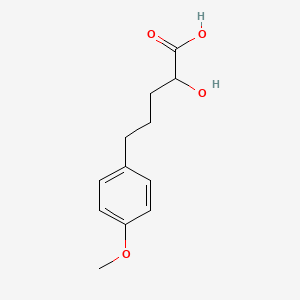
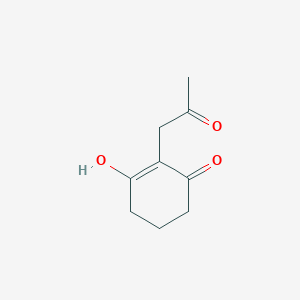
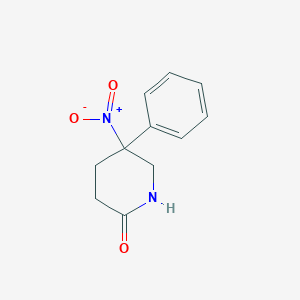
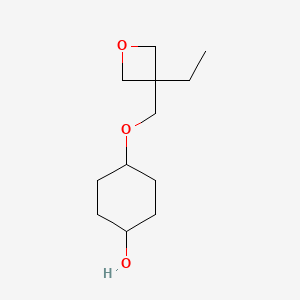
![3-Bromo-6-(1-methyl-1h-pyrazol-4-yl)-imidazo[1,2-b]pyridazine](/img/structure/B8423578.png)
![4-Phenylbicyclo[2.2.2]octane-1-carboxaldehyde](/img/structure/B8423580.png)
